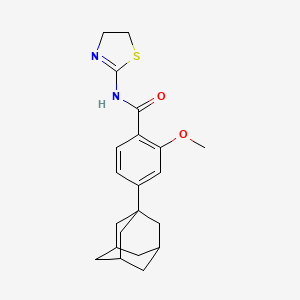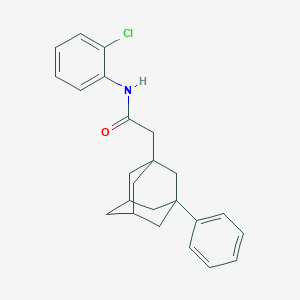
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide
Overview
Description
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide, also known as CL-220, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. CL-220 is a member of the adamantane family, which is a class of compounds known for their antiviral, antitumor, and antiparkinsonian activities. In
Mechanism of Action
The exact mechanism of action of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide is not fully understood, but it is believed to act on multiple targets within cells. Studies have shown that N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has also been shown to inhibit the replication of the influenza virus by interfering with the viral nucleoprotein.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide can reduce tumor growth in mouse models of breast and lung cancer. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide is its broad-spectrum antiviral and antitumor activity. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has been shown to be effective against multiple types of cancer and viral infections. Another advantage is its low toxicity, as it has been shown to have minimal side effects in animal studies. However, one limitation of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies, which makes it difficult to assess its safety and efficacy in humans.
Future Directions
There are several future directions for the study of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide. One direction is the development of more efficient synthesis methods to increase the yield and purity of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide. Another direction is the investigation of the mechanism of action of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide, which could lead to the identification of new targets for cancer and viral therapies. Additionally, more in vivo studies are needed to assess the safety and efficacy of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide in animal models. Finally, clinical trials are needed to evaluate the potential of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide as a therapeutic agent in humans.
Scientific Research Applications
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, Parkinson's disease, and viral infections. In vitro studies have shown that N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has antiproliferative activity against several cancer cell lines, including breast, lung, and prostate cancer. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has also been shown to have antiviral activity against the influenza virus and herpes simplex virus.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO/c25-20-8-4-5-9-21(20)26-22(27)15-23-11-17-10-18(12-23)14-24(13-17,16-23)19-6-2-1-3-7-19/h1-9,17-18H,10-16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERUZYSMOFLUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)
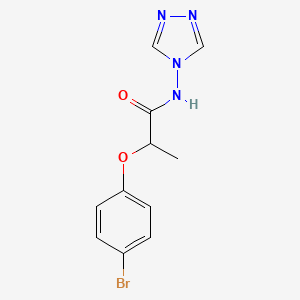
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4111263.png)
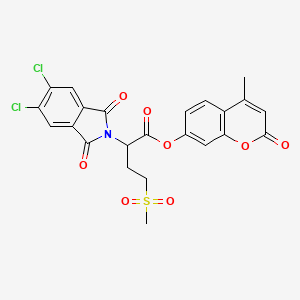
![ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111276.png)
![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)
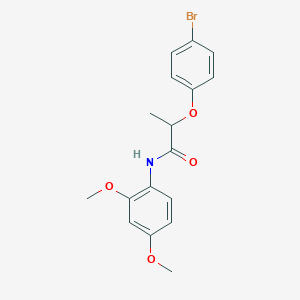
![ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4111293.png)
![2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111299.png)
![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4111322.png)
![2-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4111324.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111333.png)
![N-[4-(benzyloxy)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4111336.png)
